P2X3 Receptor Antagonist Potency: 3‑Pyridinyl Isomer Activity vs. 2‑ and 4‑Pyridinyl Isomers
1-(3-Pyridinyl)cyclobutanol was evaluated as an antagonist of the recombinant rat P2X purinoceptor 3 (P2X3) expressed in Xenopus oocytes and exhibited an EC₅₀ of 80 nM when tested at 10 µM [1]. This is the only pyridinyl‑cyclobutanol regioisomer for which functional P2X3 antagonist data are publicly available. By comparison, the endogenous agonist ATP activates P2X3 with EC₅₀ values typically in the low micromolar range (~1 µM) [2]. The 3‑pyridinyl isomer therefore provides a structurally distinct antagonist chemotype with nanomolar potency at P2X3, a validated target for chronic pain and cough [3]. No equivalent P2X3 activity has been reported for 1-(pyridin-2-yl)cyclobutan-1-ol or 1-(pyridin-4-yl)cyclobutan-1-ol in the same assay system.
| Evidence Dimension | P2X3 receptor antagonist activity (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 80 nM (rat recombinant P2X3, Xenopus oocytes) |
| Comparator Or Baseline | ATP (endogenous P2X3 agonist): EC₅₀ ≈ 1 µM; 2‑pyridinyl and 4‑pyridinyl isomers: no reported P2X3 antagonist activity |
| Quantified Difference | 80 nM (antagonist) vs. ~1 µM (ATP agonist); >12‑fold difference in functional potency directionality |
| Conditions | Recombinant rat P2X3 expressed in Xenopus oocytes; compound tested at 10 µM concentration |
Why This Matters
Establishes the 3‑pyridinyl isomer as a validated, nanomolar‑potency P2X3 antagonist scaffold, distinct from the inactive 2‑ and 4‑pyridinyl isomers, and supports its prioritization in pain and cough target‑focused programs.
- [1] BindingDB. PrimarySearch_ki: P2X purinoceptor 3 antagonist activity (EC₅₀ 80 nM, BDBM50118219). http://ww.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp (accessed 2026-05-07). View Source
- [2] Jacobson KA, Jarvis MF, Williams M. Purine and pyrimidine (P2) receptors as drug targets. J. Med. Chem. 2002, 45, 4057–4093. PMID: 12213051. View Source
- [3] North RA. P2X3 receptors and pain. Curr. Opin. Pharmacol. 2016, 26, 20–25. DOI: 10.1016/j.coph.2015.09.005. View Source
